BenchChemオンラインストアへようこそ!

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol

Analytical reference standard Chiral purity Pharmacopeial impurity profiling

Procure this racemic mixture for unambiguous analytical method validation. Its melting point (155–156 °C) is a critical physical differentiator from the (S)-enantiomer (127–128 °C), preventing misidentification in HPLC retention time matching. As the official Bisoprolol Phenol Impurity reference standard, it is essential for ICH-compliant ANDA filings. In pharmacological research, its extended 3-hour hemodynamic half-life and high intrinsic activity (0.84 vs. isoprenaline) make it the preferred β₁-partial agonist probe for in vivo cardiovascular studies, offering a unique inotropic-to-chronotropic profile.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 62340-37-8
Cat. No. B1679078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol
CAS62340-37-8
SynonymsPrenalterol;  H 80/62;  H-80/62;  H80/62; 
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)O)O
InChIInChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3
InChIKeyADUKCCWBEDSMEB-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol (CAS 62340-37-8): Identity, Class, and Procurement-Relevant Characteristics


4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol (CAS 62340-37-8, molecular formula C₁₂H₁₉NO₃, molecular weight 225.28 g/mol) is the racemic form of the aryloxypropanolamine derivative known pharmacologically as (±)-prenalterol, also designated H-80/62 [1]. It belongs to the class of β₁-adrenoceptor partial agonists and is structurally characterized by a 4-hydroxyphenoxy group linked via a 2-hydroxypropyl spacer to an isopropylamino moiety . The compound exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer (CAS 57526-81-5) being the pharmacologically active form developed clinically as the cardiotonic agent prenalterol (brand name Hyprenan) [2]. Beyond its pharmacological identity, this compound is formally recognized and supplied commercially as Bisoprolol Phenol Impurity, a process-related impurity arising during bisoprolol synthesis through reaction of the API with phenol [3]. The racemate exhibits a melting point of 155–156 °C (from acetonitrile), which is approximately 28 °C higher than that reported for the (S)-enantiomer (127–128 °C), providing a readily accessible physical differentiator [2].

Why 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol Cannot Be Interchanged with In-Class Analogs or the S-Enantiomer


Although 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenol shares the aryloxypropanolamine scaffold with numerous β-blockers and β-agonists, its identity as the racemic mixture—rather than the single (S)-enantiomer—creates three distinct differentiation axes that preclude generic substitution: (i) physical property divergence (the racemate melts ~28 °C higher than the (S)-enantiomer, critical for identity verification in analytical workflows) ; (ii) differential metabolic handling (the racemate undergoes enantioselective sulfation with a 2-fold preference for the (+)-enantiomer by human liver phenol sulfotransferases, meaning clearance and exposure profiles differ from those of the single enantiomer) [1]; and (iii) distinct application context—as a bisoprolol process impurity reference standard, the racemic identity is defined by the synthetic pathway, and use of the (S)-enantiomer would yield incorrect retention time matching and quantification in HPLC-based impurity profiling [2]. Furthermore, among β₁-adrenoceptor partial agonists, intrinsic activity varies substantially across compounds (prenalterol 0.84 vs. xamoterol 0.59 vs. epanolol 0.29 relative to isoprenaline), and the duration of hemodynamic action differs by over two orders of magnitude compared to dobutamine [3][4]. These quantitative gaps mean that substituting one compound for another—even within the same target class—introduces uncontrolled variables in either pharmacological experiments or analytical quality control systems.

Quantitative Differentiation Evidence for 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol (CAS 62340-37-8) Against Key Comparators


Melting Point: Racemate vs. (S)-Enantiomer as a Critical Identity Discriminator for Reference Standard Procurement

The racemic mixture (CAS 62340-37-8) exhibits a melting point of 155–156 °C (recrystallized from acetonitrile), which is approximately 28 °C higher than the 127–128 °C reported for the optically active (S)-enantiomer (CAS 57526-81-5, prenalterol free base) [1]. This substantial thermal difference arises from the distinct crystal packing of the racemate (non-centrosymmetric tetragonal space group P4̄2₁c, zero-dimensional hydrogen-bonded cycles) versus the enantiopure form (orthorhombic Sohncke group P2₁2₁2₁, one-dimensional helical chains), as established by single-crystal X-ray diffraction [2]. The melting point differential provides a simple, instrumentally accessible orthogonal identity verification that can distinguish the racemic impurity standard from the active pharmaceutical enantiomer without chiral chromatography.

Analytical reference standard Chiral purity Pharmacopeial impurity profiling Solid-state characterization

Hemodynamic Duration of Action: Prenalterol (3 hr) vs. Dobutamine (1.7 min) in a Canine Model of Acute Ischemic Heart Failure

In a direct head-to-head comparison using a canine model of acute ischemic heart failure (two-vessel coronary artery constriction), prenalterol demonstrated a hemodynamic half-life of 3 hours following infusion discontinuation, compared to only 1.7 minutes for dobutamine—a greater than 100-fold difference in duration of action [1]. Both agents improved cardiac output, left ventricular dP/dt max, and contractile force in the nonischemic zone while decreasing systemic vascular resistance. The study authors noted that the two agents achieved similar hemodynamic effects at doses producing a 50% increase in nonischemic contractile force, but the profound pharmacokinetic divergence constitutes the principal differentiator between these two inotropic agents in experimental settings [1]. A separate echocardiographic comparison confirmed that prenalterol induced increased contractility for a longer time compared to dobutamine, with a smaller influence on blood pressure and afterload, consistent with selective β₁-receptor activity [2].

Cardiovascular pharmacology Inotropic agents Hemodynamic half-life β₁-adrenoceptor agonists

Intrinsic Activity Rank Order Among β₁-Adrenoceptor Partial Agonists: Prenalterol (0.84) vs. Xamoterol (0.59) vs. Epanolol (0.29)

On the isolated rat right atrium, the intrinsic activities (relative to the full agonist isoprenaline = 1.0) of three β₁-adrenoceptor partial agonists were determined as: prenalterol 0.84, xamoterol 0.59, and epanolol 0.29 [1]. This rank order reflects the maximal chronotropic response each compound can elicit through β₁-receptor activation. Prenalterol thus achieves approximately 1.4-fold higher intrinsic activity than xamoterol and approximately 2.9-fold higher than epanolol. Both atenolol and propranolol reversed the chronotropic effects of all three agonists with similar KB values against prenalterol and xamoterol, confirming competition for the same receptor population [1]. In a separate study on electrically driven guinea pig left atrium, prenalterol showed a pD₂ value of 7.0 ± 0.08 with an intrinsic activity of 0.3 relative to isoprenaline, while on the tracheal chain its intrinsic activity was virtually negligible (0.07 vs. fenoterol or noradrenaline), confirming functional β₁-selectivity [2]. Independent characterization in the anaesthetized cat had previously established prenalterol's intrinsic activity at approximately 80% of isoprenaline on both heart rate and cardiac contractility [3].

Intrinsic sympathomimetic activity β₁-adrenoceptor partial agonism Chronotropic response Cardiac pharmacology

Enantioselective Sulfation: 2-Fold Preference for (+)-Enantiomer of Racemic Prenalterol by Human Liver Phenol Sulfotransferases

In an in vitro study using human liver cytosol (n = 3) with [³⁵S]-PAPS as the sulfate donor, the sulfation of racemic prenalterol by phenol sulfotransferases exhibited a 2-fold preference for the (+)-enantiomer over the (–)-enantiomer [1]. This stereoselectivity pattern was identical to that observed for the structurally analogous compound racemic terbutaline, which showed the same 2-fold (+)/(-) enantioselectivity due solely to a difference in apparent Vmax values (Km identical at 270 μM for both enantiomers) [1]. The finding demonstrates that the two enantiomers of racemic prenalterol undergo differential first-pass and systemic sulfate conjugation in humans, meaning that the pharmacokinetic profile of the racemate cannot be reproduced by either single enantiomer alone. This metabolic divergence is directly relevant to procurement decisions when the compound is used as a racemic reference standard or as a substrate in drug metabolism assays.

Enantioselective metabolism Phase II conjugation Phenol sulfotransferase Chiral pharmacokinetics

β₁-Adrenoceptor Functional Selectivity Profile: Prenalterol Binds Equally to β₁ and β₂ but Activates Only β₁

Radioligand binding studies and functional assays in cat heart (β₁) and soleus muscle (β₂) revealed that prenalterol binds to both β₁- and β₂-adrenoceptors with equal affinity, yet possesses intrinsic stimulatory activity only at β₁-adrenoceptors [1]. This functional selectivity arises from a unique signaling mechanism: the positive inotropic effect is achieved at low, if any, increases in adenylate cyclase activity, suggesting either a large receptor–cyclase reserve for full agonists or that the inotropic response to this partial agonist is not mediated via cyclic AMP [1]. In contrast, the non-selective full agonist isoprenaline activates both β₁- and β₂-receptors with full intrinsic activity (set at 1.0), and dobutamine—while also inotropically selective—exhibits a markedly shorter duration of action and different receptor subtype profile that more closely resembles prenalterol's than isoprenaline's [2][3]. The β₁ functional selectivity of prenalterol translates into a clinical hemodynamic profile where cardiac output increases (+24% at 0.5 mg IV, +29% at 1 mg IV in normal volunteers) are driven primarily by increased stroke volume (+18% and +17%) with only minor heart rate changes (+2 and +7 beats/min), and peripheral vascular resistance falls by 18–20% [4].

Receptor selectivity β₁/β₂ discrimination Adenylate cyclase Partial agonism mechanism

Regulatory Reference Standard for Bisoprolol Impurity Profiling: Defined Identity with Pharmacopeial Traceability

4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol (CAS 62340-37-8) is supplied commercially as Bisoprolol Phenol Impurity, a fully characterized chemical reference standard with detailed characterization data compliant with regulatory guidelines (ICH Q3A/Q3B) [1]. The product is designated for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial bisoprolol production [2][3]. Traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility [1]. This compound is specifically the phenol process impurity arising from bisoprolol–phenol reaction during API synthesis, structurally distinct from other EP-designated bisoprolol impurities such as Impurity A (CAS 62572-93-4, the hydroxymethyl analog) [4]. Forced degradation studies using LC-UV-MS/MS have demonstrated that bisoprolol-related substances including process impurities are formed under acid, alkaline, oxidative, thermal, and photolytic stress conditions, and the validated HPLC method enables quantification of these impurities using absorbance at 270 nm [5]. The phenol impurity thus serves as a critical system suitability marker in chromatographic methods where its retention time and resolution from the bisoprolol peak must meet predefined acceptance criteria.

ANDA regulatory submission Pharmaceutical impurity reference standard Method validation (AMV) Quality control (QC)

High-Value Application Scenarios for 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol (CAS 62340-37-8) Derived from Evidence


Cardiovascular Pharmacology: β₁-Adrenoceptor Partial Agonist with Extended Hemodynamic Duration for In Vivo Heart Failure Models

In canine and clinical studies, racemic prenalterol (H 80/62) demonstrated a hemodynamic half-life of 3 hours versus 1.7 minutes for dobutamine, a 105-fold difference [1]. This extended duration enables bolus-dosing experimental designs in large-animal models of heart failure, myocardial infarction, or low-cardiac-output states, where continuous infusion of dobutamine would be logistically prohibitive. With an intrinsic activity of 0.84 relative to isoprenaline—the highest among the β₁-partial agonist class studied (cf. xamoterol 0.59, epanolol 0.29) [2]—and cardiac output increases of 24–29% at 0.5–1 mg IV in human subjects driven predominantly by stroke volume rather than heart rate [3], the compound provides a favorable inotropic-to-chronotropic ratio for heart failure research.

Chiral Drug Development: Racemate as Resolution Benchmark in Enantioselective Synthesis and Crystallization Studies

The 28 °C melting point gap between the racemate (155–156 °C) and the (S)-enantiomer (127–128 °C) [4], underpinned by distinct crystal packing architectures (zero-dimensional H-bonded cycles in the racemate vs. one-dimensional helical chains in the enantiopure form) [5], makes this compound an ideal model system for chiral resolution method development. Laboratories developing preferential crystallization, diastereomeric salt resolution, or simulated moving bed (SMB) chromatography processes can use the large melting point differential as a rapid, DSC-accessible readout of enantiomeric enrichment without the need for chiral HPLC at every step.

Pharmaceutical Quality Control: Bisoprolol Process Impurity Reference Standard for ANDA Regulatory Submissions

This compound is formally supplied as Bisoprolol Phenol Impurity, a fully characterized reference standard with detailed characterization data compliant with ICH guidelines and traceable to USP/EP pharmacopeial standards [6][7]. Its defined chemical structure (4-hydroxyphenoxy substitution) distinguishes it from other EP bisoprolol impurities such as Impurity A (4-hydroxymethyl analog, CAS 62572-93-4) and Impurity C (dimeric species) [8]. Validated LC-UV-MS/MS methods using C18 columns with formic acid/acetonitrile gradients and detection at 270 nm enable quantification of this impurity alongside other bisoprolol-related substances in forced degradation and stability studies [9], supporting method validation (AMV) and quality control (QC) for ANDA filings.

Drug Metabolism and Enantioselective Biotransformation: Human Phenol Sulfotransferase Substrate with Defined Enantioselectivity

Racemic prenalterol undergoes enantioselective sulfate conjugation by human liver phenol sulfotransferases with a 2-fold preference for the (+)-enantiomer over the (–)-enantiomer, a pattern confirmed in vitro using human liver cytosol and [³⁵S]-PAPS [10]. This defined 2:1 enantioselectivity ratio makes the racemate a well-characterized probe substrate for studying stereoselective Phase II metabolism, for benchmarking recombinant SULT isoform activity, and for investigating how genetic polymorphisms in human SULT1A family enzymes alter enantioselective drug clearance. The compound is also structurally analogous to terbutaline (identical enantioselectivity pattern), enabling cross-validation of sulfotransferase assay systems [10].

Quote Request

Request a Quote for 4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.